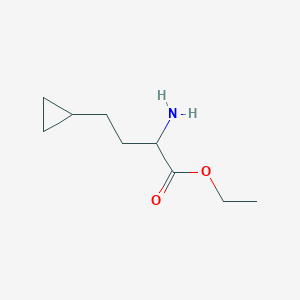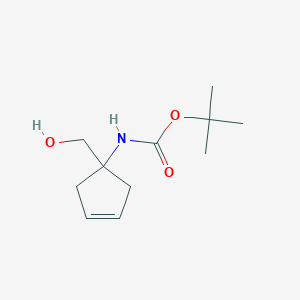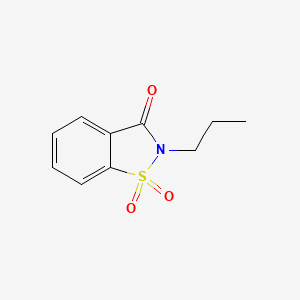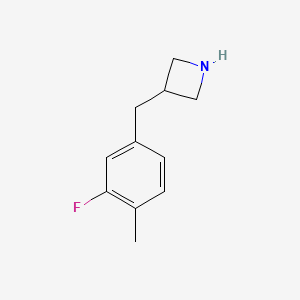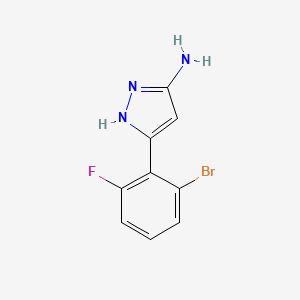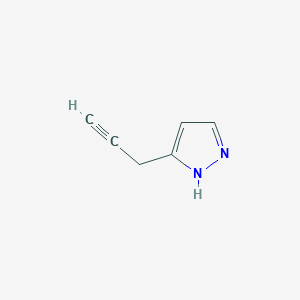
3-(2-propyn-1-yl)-1H-Pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Propyn-1-yl)-1H-Pyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with a propynyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-propyn-1-yl)-1H-pyrazole typically involves the reaction of propargyl halides with pyrazole derivatives. One common method is the nucleophilic substitution reaction where propargyl bromide reacts with pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as distillation and crystallization are often employed to ensure the quality of the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Propyn-1-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form carbonyl compounds.
Reduction: The triple bond in the propynyl group can be reduced to form alkanes or alkenes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alkyne position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents are typical.
Major Products Formed
Oxidation: Formation of pyrazole carboxylic acids or ketones.
Reduction: Formation of 3-(2-propyl)-1H-pyrazole.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2-Propyn-1-yl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 3-(2-propyn-1-yl)-1H-pyrazole involves its interaction with specific molecular targets. The propynyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that interact with biological macromolecules. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Propyn-1-yl)-1H-pyrrole
- 3-(2-Propyn-1-yl)-1H-pyridine
- 3-(2-Propyn-1-yl)-1H-imidazole
Uniqueness
3-(2-Propyn-1-yl)-1H-pyrazole is unique due to its specific substitution pattern and the presence of both an alkyne and a pyrazole ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Propriétés
Formule moléculaire |
C6H6N2 |
|---|---|
Poids moléculaire |
106.13 g/mol |
Nom IUPAC |
5-prop-2-ynyl-1H-pyrazole |
InChI |
InChI=1S/C6H6N2/c1-2-3-6-4-5-7-8-6/h1,4-5H,3H2,(H,7,8) |
Clé InChI |
ILCLBLFFSMNLOT-UHFFFAOYSA-N |
SMILES canonique |
C#CCC1=CC=NN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


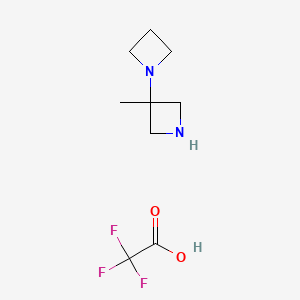
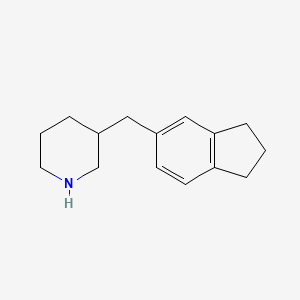
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)propan-1-ol](/img/structure/B15318432.png)
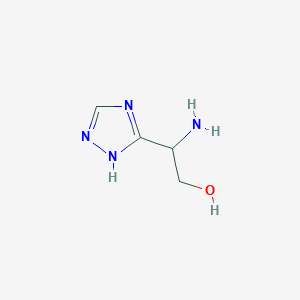



![1-[3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl]methanaminehydrochloride](/img/structure/B15318464.png)
![2-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidinehydrochloride](/img/structure/B15318469.png)
